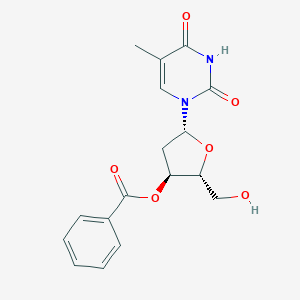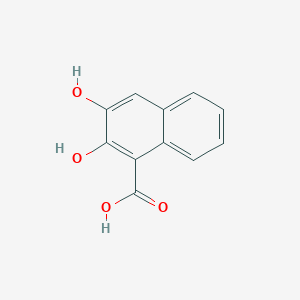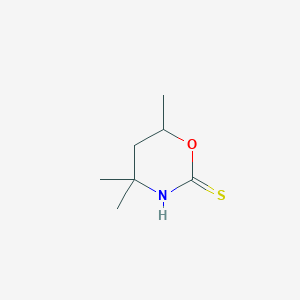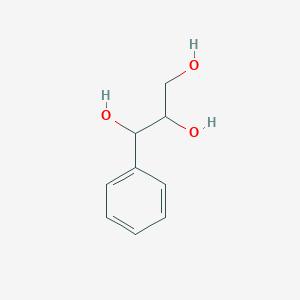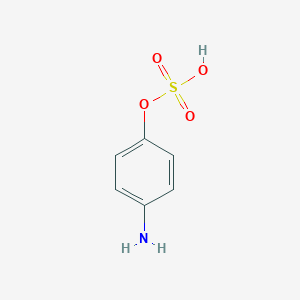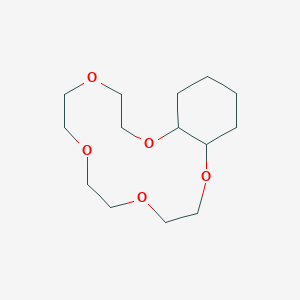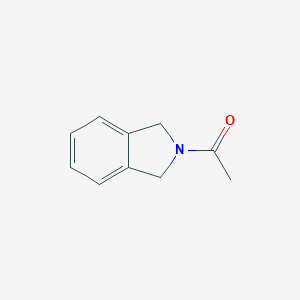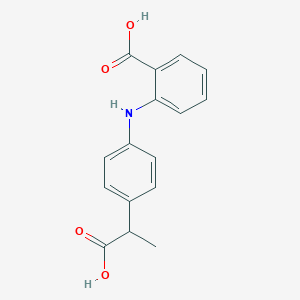
Araprofen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Araprofen, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is one of the most widely used over-the-counter medications in the world, with millions of people taking it every day. Araprofen is a relatively simple molecule, and its synthesis method is well-established. However, despite its widespread use, there is still much to learn about the biochemical and physiological effects of araprofen, as well as its potential future applications.
作用機序
The mechanism of action of araprofen is well-understood, with the drug working by inhibiting the activity of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, araprofen reduces the production of prostaglandins, which in turn reduces inflammation and pain.
生化学的および生理学的効果
Araprofen has a range of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has anticoagulant properties, which can help to prevent blood clots. Araprofen has been shown to be effective in treating a wide range of conditions, including headaches, menstrual cramps, and arthritis.
実験室実験の利点と制限
Araprofen has several advantages and limitations for lab experiments. One advantage is that it is relatively cheap and easy to obtain, making it an accessible option for many researchers. It is also well-tolerated by most patients, with few serious side effects. However, araprofen does have some limitations, including the fact that it can interfere with other biochemical pathways, which can complicate experiments. It also has a relatively short half-life, which means that it may need to be administered frequently in certain experiments.
将来の方向性
There are many potential future directions for research on araprofen. One area of interest is its potential use in cancer treatment, where it has been shown to have anti-cancer properties. Other potential applications include its use in treating Alzheimer's disease, where it may be able to reduce inflammation in the brain. Additionally, there is ongoing research into the development of new araprofen analogs, which may have improved efficacy and fewer side effects.
Conclusion
Araprofen is a widely used NSAID that has been the subject of extensive scientific research over the years. Its synthesis method is well-established, and its mechanism of action is well-understood. Araprofen has a range of biochemical and physiological effects, and it has been shown to be effective in treating a wide range of conditions. Despite its widespread use, there is still much to learn about araprofen, and ongoing research is exploring its potential future applications.
合成法
The synthesis of araprofen involves several steps, starting with the reaction of isobutylbenzene with propionic anhydride to form a ketone intermediate. This intermediate is then reduced using sodium borohydride to form the alcohol, which is then converted to the final product using phosphorus oxychloride. The process is relatively straightforward and has been well-documented in the literature.
科学的研究の応用
Araprofen has been the subject of extensive scientific research over the years, with studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications. One of the most significant areas of research has been in the field of pain management, where araprofen has been shown to be effective in treating a wide range of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps.
特性
CAS番号 |
15250-13-2 |
|---|---|
製品名 |
Araprofen |
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
2-[4-(1-carboxyethyl)anilino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-10(15(18)19)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)16(20)21/h2-10,17H,1H3,(H,18,19)(H,20,21) |
InChIキー |
YYPDYJQOBSZWHX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O)C(=O)O |
同義語 |
Araprofen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



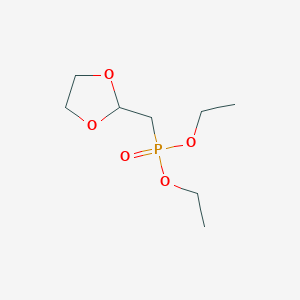
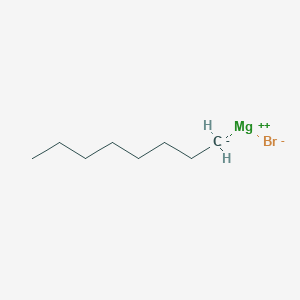

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
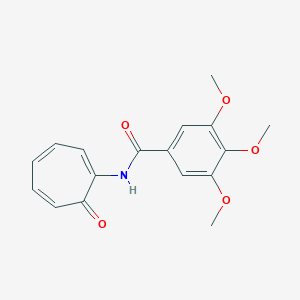
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
